3-(2-methoxyphenyl)-9-propyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
The compound 3-(2-methoxyphenyl)-9-propyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazine derivative characterized by a fused bicyclic system incorporating a coumarin-like chromene moiety and a 1,3-oxazine ring. Key structural features include:
- Position 3: A 2-methoxyphenyl substituent, which introduces steric bulk and electron-donating effects via the methoxy group.
- Position 2: A trifluoromethyl (-CF₃) group, known for its electron-withdrawing properties and metabolic stability.
- Position 9: A propyl chain, which may influence lipophilicity and molecular flexibility.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-9-propyl-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO4/c1-3-10-26-11-15-17(29-12-26)9-8-14-19(27)18(13-6-4-5-7-16(13)28-2)21(22(23,24)25)30-20(14)15/h4-9H,3,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWCPCZQDUHAAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4OC)C(F)(F)F)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-methoxyphenyl)-9-propyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the existing literature on its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer, antibacterial, and antifungal properties.
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the chromeno-oxazine framework followed by functionalization with trifluoromethyl and methoxy groups. The detailed synthetic pathway can be found in various chemical journals and patents that document similar derivatives.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against several human cancer cell lines:
- Cell Lines Tested : A549 (lung), HCT116 (colon), PC3 (prostate), A431 (skin), HePG2 (liver), HOS (osteosarcoma), PACA2 (pancreatic), BJ1 (normal fibroblast).
- IC50 Values :
The mechanism of action appears to involve the down-regulation of key oncogenes such as EGFR and KRAS, as well as tumor suppressor genes like TP53 in treated cells. Molecular docking studies have indicated promising interactions with critical proteins involved in cancer progression, suggesting a targeted therapeutic potential .
Antibacterial Activity
The antibacterial properties of this compound were assessed against various bacterial strains:
- Minimum Inhibitory Concentrations (MICs) were determined for:
- Bacillus mycoides
- Escherichia coli
- Candida albicans
Results indicated that the compound exhibited notable antibacterial activity, with MIC values comparable to established antibiotics. Specifically, it showed an MIC value of 4.88 µg/mL against certain strains, marking it as a candidate for further development in antibacterial therapies .
Antifungal Activity
The antifungal efficacy of the compound was evaluated against several fungal pathogens. In vitro tests revealed:
| Compound | Inhibition Rate (%) | Target Organism |
|---|---|---|
| 3 | 96.76 | Botrytis cinerea |
| 5 | 82.73 | Sclerotinia sclerotiorum |
| 5b | 88.72 | B. dothidea |
These results demonstrate that the compound possesses significant antifungal activity, making it a potential candidate for agricultural applications as well as therapeutic uses .
Case Studies
Several case studies have documented the biological activities of compounds structurally related to This compound . For instance:
- Study on Trifluoromethyl Compounds : A study published in a peer-reviewed journal demonstrated that derivatives containing trifluoromethyl groups exhibit enhanced biological activities compared to their non-fluorinated counterparts. This study emphasized the role of electron-withdrawing groups in increasing potency against cancer cells and pathogens .
- Anticancer Screening : Another research effort reported on a series of oxazine derivatives where modifications led to improved selectivity and reduced toxicity towards normal cells while maintaining efficacy against cancerous cells .
Comparison with Similar Compounds
Key Observations:
- Position 3 Aryl Groups : The 2-methoxyphenyl in the target compound vs. 4-substituted analogs (e.g., 4-chloro , 4-methoxy ) may alter steric interactions in biological targets.
- Position 9 Substituents : Propyl (target) vs. hydroxyalkyl or methoxyethyl chains affect solubility and conformational flexibility. Hydrophilic groups (e.g., hydroxybutyl) improve aqueous solubility, whereas propyl may favor membrane permeability.
Physical and Spectral Properties
- Melting Points: Comparable chromeno-oxazines exhibit melting points between 137–166°C . The target compound’s propyl chain likely places it in the lower range (similar to 4-fluorophenyl analog: 137–139°C ).
- Spectroscopic Data :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
